molecular formula C9H12BFO3 B1441947 4-Fluoro-3-isopropoxyphenylboronic acid CAS No. 1451390-94-5

4-Fluoro-3-isopropoxyphenylboronic acid

Cat. No.: B1441947
CAS No.: 1451390-94-5
M. Wt: 198 g/mol
InChI Key: MKRGSEQMUWEXSB-UHFFFAOYSA-N
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Description

4-Fluoro-3-isopropoxyphenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluoro and an isopropoxy group. It is widely used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Safety and Hazards

The safety information for 4-Fluoro-3-isopropoxyphenylboronic acid includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Preparation Methods

The synthesis of 4-Fluoro-3-isopropoxyphenylboronic acid typically involves the hydroboration of an appropriate precursor. One common method is the reaction of 4-fluoro-3-isopropoxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Fluoro-3-isopropoxyphenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The fluoro and isopropoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-isopropoxyphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The fluoro and isopropoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

4-Fluoro-3-isopropoxyphenylboronic acid can be compared with other similar compounds such as:

The unique combination of the fluoro and isopropoxy groups in this compound provides distinct reactivity and selectivity, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(4-fluoro-3-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRGSEQMUWEXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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